2-Chloro-5-isopropyl-1,3,4-oxadiazole CAS number and molecular weight
2-Chloro-5-isopropyl-1,3,4-oxadiazole CAS number and molecular weight
An In-depth Technical Guide to 2-Chloro-5-isopropyl-1,3,4-oxadiazole
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its broad spectrum of biological activities and its role as a versatile bioisostere for amide and ester functionalities.[1][2] This technical guide focuses on a specific, yet highly promising derivative: 2-Chloro-5-isopropyl-1,3,4-oxadiazole. We will delve into its fundamental physicochemical properties, explore robust synthetic pathways, and discuss its potential applications in the landscape of drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical attributes of halogenated oxadiazoles.
Core Compound Identification and Properties
While a specific CAS Number for 2-Chloro-5-isopropyl-1,3,4-oxadiazole is not cataloged in major chemical databases as of this writing, its identity can be established through its molecular structure and formula. Closely related registered compounds include 2-(chloromethyl)-1,3,4-oxadiazole (CAS: 73315-63-6) and 2-chloro-5-ethyl-1,3,4-oxadiazole.[3]
Molecular Structure and Physicochemical Data
The structure consists of a five-membered 1,3,4-oxadiazole ring substituted with a chlorine atom at the 2-position and an isopropyl group at the 5-position.
Table 1: Physicochemical Properties of 2-Chloro-5-isopropyl-1,3,4-oxadiazole
| Property | Value | Method |
| Molecular Formula | C₅H₇ClN₂O | - |
| Molecular Weight | 146.58 g/mol | Calculated |
| Monoisotopic Mass | 146.02469 Da | Calculated |
| InChI Key | (Not available) | - |
| SMILES | CC(C)C1=NN=C(O1)Cl | - |
| Physical Form | Expected to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, CHCl₃) | Inferred from structural analogues |
Synthesis and Mechanistic Insights
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established field in heterocyclic chemistry.[4] A common and efficient strategy involves the cyclodehydration of an N,N'-diacylhydrazine intermediate.[5][6] For the target compound, this involves a two-step process starting from isobutyric acid or its derivatives.
Proposed Synthetic Pathway
The most logical pathway begins with the formation of isobutyryl hydrazide, followed by a reaction with a phosgene equivalent and subsequent cyclization. A more practical and common laboratory approach involves the reaction of the hydrazide with an acyl chloride followed by cyclization with a dehydrating agent like phosphorus oxychloride (POCl₃).[1][5][7]
Workflow Diagram: Synthesis of 2-Chloro-5-isopropyl-1,3,4-oxadiazole
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles.[6]
PART A: Synthesis of Isobutyryl Hydrazide (Intermediate 1)
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Reaction Setup: To a solution of hydrazine hydrate (1.0 eq) in tetrahydrofuran (THF) cooled to 0°C in an ice bath, add triethylamine (Et₃N, 1.1 eq).
-
Addition of Acyl Chloride: Add isobutyryl chloride (1.0 eq) dropwise to the stirred solution, ensuring the temperature remains below 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield pure isobutyryl hydrazide.
PART B: Synthesis of 2-Chloro-5-isopropyl-1,3,4-oxadiazole (Final Product)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the synthesized isobutyryl hydrazide (1.0 eq).
-
Cyclization: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) as both the reagent and solvent. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Heating: Heat the reaction mixture to reflux (approximately 105°C) and maintain for 3-5 hours. The reaction progress can be monitored by TLC.
-
Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.
-
Extraction: The resulting aqueous mixture is neutralized with a saturated sodium bicarbonate solution and then extracted three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final 2-Chloro-5-isopropyl-1,3,4-oxadiazole.
Mechanistic Rationale
The cyclodehydration reaction with POCl₃ is a classic method for forming the 1,3,4-oxadiazole ring from diacylhydrazines. The phosphorus oxychloride acts as a powerful dehydrating agent, facilitating the intramolecular cyclization by activating the carbonyl oxygen atoms, leading to the elimination of water and formation of the stable aromatic oxadiazole ring. The chloro-substituent at the 2-position arises directly from the use of POCl₃ in a reaction that is mechanistically complex but well-precedented.
Reactivity and Applications in Drug Discovery
The 2-Chloro-5-isopropyl-1,3,4-oxadiazole is a valuable building block for creating diverse chemical libraries for drug screening. Its utility stems from the reactivity of the chloro-substituent and the inherent biological relevance of the oxadiazole core.
Chemical Reactivity
The chlorine atom at the 2-position of the 1,3,4-oxadiazole ring is susceptible to nucleophilic substitution.[8] This reactivity is key to its function as a synthetic intermediate.
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Nucleophilic Aromatic Substitution (SₙAr): It can react with a wide range of nucleophiles such as amines, thiols, and alcohols to generate more complex 2,5-disubstituted oxadiazole derivatives. This allows for the rapid diversification of the core structure.
Diagram: Key Reactions of 2-Chloro-1,3,4-oxadiazoles
Caption: Nucleophilic substitution pathways for diversification.
Potential Therapeutic Applications
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and engage in various biological interactions.[9][10]
-
Antimicrobial Agents: The presence of a halogen on a heterocyclic ring is a common strategy to enhance antimicrobial potency.[1] Derivatives of 1,3,4-oxadiazoles have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria as well as fungal pathogens.[7][11][12] The lipophilicity conferred by the isopropyl group may further facilitate passage through microbial cell membranes.[1]
-
Anticancer Agents: Numerous 1,3,4-oxadiazole derivatives have been investigated as potential anticancer drugs, exhibiting cytotoxicity against various cancer cell lines.[2][8] The core can be functionalized to target specific enzymes or receptors involved in cancer progression.
-
Anti-inflammatory and Analgesic Agents: The oxadiazole moiety has been incorporated into molecules designed as anti-inflammatory and analgesic agents, showing promising results in preclinical studies.[2][13]
Conclusion
2-Chloro-5-isopropyl-1,3,4-oxadiazole represents a synthetically accessible and highly versatile chemical entity. Its defined physicochemical properties and the established reactivity of its chloro-substituent make it an ideal starting point for the development of novel small molecules. For researchers in drug discovery, this compound offers a reliable scaffold for generating libraries aimed at identifying new leads in oncology, infectious diseases, and inflammation. The synthetic protocols are robust and scalable, paving the way for its broader application in chemical biology and medicinal chemistry programs.
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